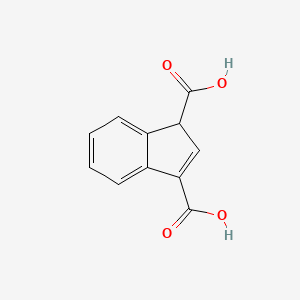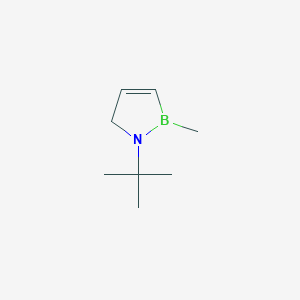
1-tert-Butyl-2-methyl-2,5-dihydro-1H-1,2-azaborole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-Butyl-2-methyl-2,5-dihydro-1H-1,2-azaborole is a heterocyclic compound that contains both boron and nitrogen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-2-methyl-2,5-dihydro-1H-1,2-azaborole typically involves the reaction of tert-butyl and methyl-substituted precursors with boron-containing reagents under controlled conditions. One common method includes the use of tert-butyl lithium and methyl boronic acid in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.
化学反応の分析
Types of Reactions: 1-tert-Butyl-2-methyl-2,5-dihydro-1H-1,2-azaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boranes.
科学的研究の応用
1-tert-Butyl-2-methyl-2,5-dihydro-1H-1,2-azaborole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex boron-containing compounds.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
作用機序
The mechanism by which 1-tert-Butyl-2-methyl-2,5-dihydro-1H-1,2-azaborole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atom in the compound can form stable complexes with biomolecules, influencing their activity and function. This interaction can lead to the inhibition of specific enzymes or the modulation of receptor activity, contributing to its therapeutic effects.
類似化合物との比較
- 1-tert-Butyl-2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-1(2H)-pyridinecarboxylate
Uniqueness: 1-tert-Butyl-2-methyl-2,5-dihydro-1H-1,2-azaborole is unique due to its boron-nitrogen ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
75355-33-8 |
|---|---|
分子式 |
C8H16BN |
分子量 |
137.03 g/mol |
IUPAC名 |
1-tert-butyl-2-methyl-5H-azaborole |
InChI |
InChI=1S/C8H16BN/c1-8(2,3)10-7-5-6-9(10)4/h5-6H,7H2,1-4H3 |
InChIキー |
QKGHEULLLGTJCK-UHFFFAOYSA-N |
正規SMILES |
B1(C=CCN1C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14435347.png)
![1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-](/img/structure/B14435348.png)


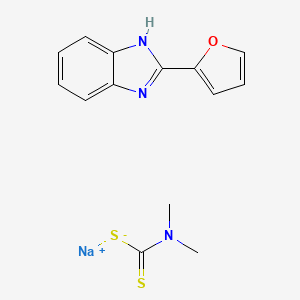
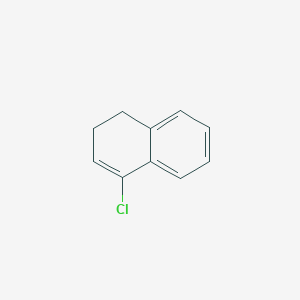
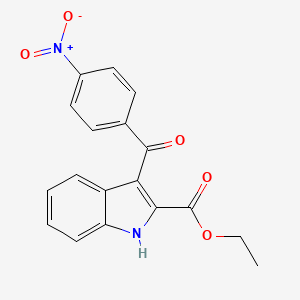
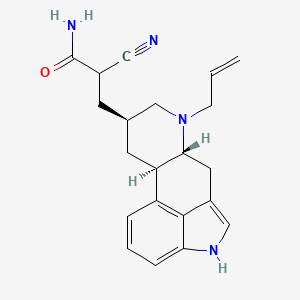
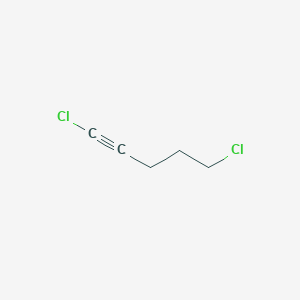
![[Amino(decylamino)methylidene]propanedinitrile](/img/structure/B14435403.png)
![3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14435404.png)
![5-Amino-2-{[(4-methyl-1,3-thiazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14435412.png)
